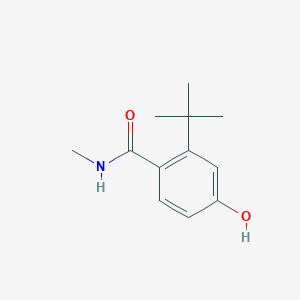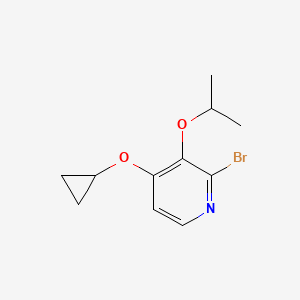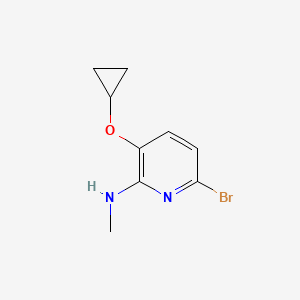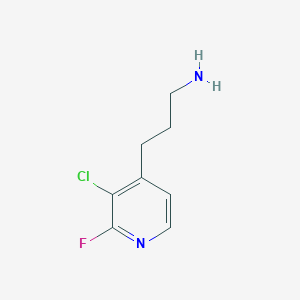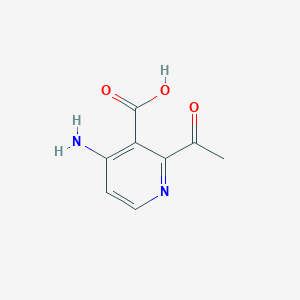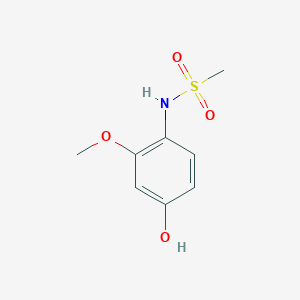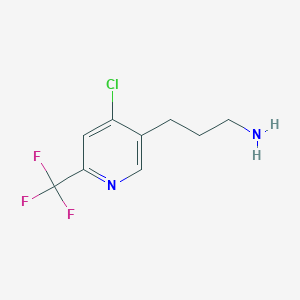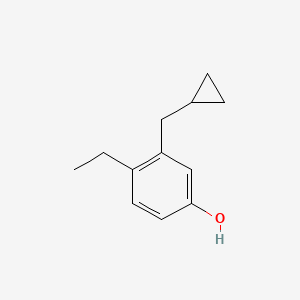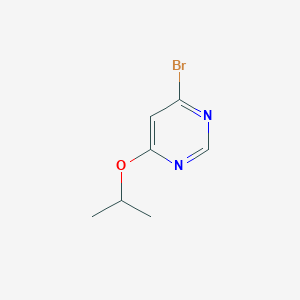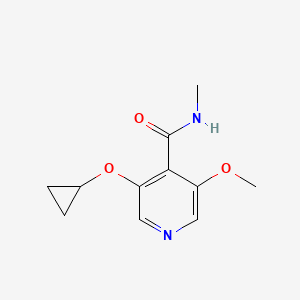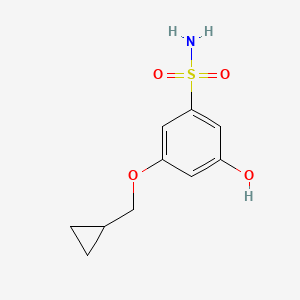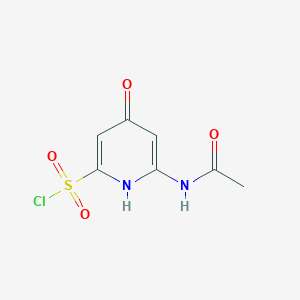
6-(Acetylamino)-4-hydroxypyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Acetylamino)-4-hydroxypyridine-2-sulfonyl chloride is a chemical compound with a complex structure that includes an acetylamino group, a hydroxyl group, and a sulfonyl chloride group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetylamino)-4-hydroxypyridine-2-sulfonyl chloride typically involves multiple steps. One common method starts with the acetylation of 4-hydroxypyridine to form 4-acetylaminopyridine. This intermediate is then subjected to sulfonylation using chlorosulfonic acid or a similar sulfonylating agent to introduce the sulfonyl chloride group at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Acetylamino)-4-hydroxypyridine-2-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to form different derivatives.
Condensation Reactions: The acetylamino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, Schiff bases, and various oxidized or reduced forms of the original compound .
Scientific Research Applications
6-(Acetylamino)-4-hydroxypyridine-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(Acetylamino)-4-hydroxypyridine-2-sulfonyl chloride involves its ability to interact with various molecular targets through its functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The acetylamino and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-hydroxypyridine-2-sulfonyl chloride
- 6-Benzoylamino-4-hydroxypyridine-2-sulfonyl chloride
- 4-Hydroxy-2-sulfonyl chloride pyridine derivatives
Uniqueness
The combination of functional groups in this compound allows for a wide range of chemical modifications and interactions, making it a valuable intermediate in various chemical and biological processes .
Properties
Molecular Formula |
C7H7ClN2O4S |
|---|---|
Molecular Weight |
250.66 g/mol |
IUPAC Name |
6-acetamido-4-oxo-1H-pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H7ClN2O4S/c1-4(11)9-6-2-5(12)3-7(10-6)15(8,13)14/h2-3H,1H3,(H2,9,10,11,12) |
InChI Key |
QOPFDAVMNNMKCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=O)C=C(N1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


